1H-Imidazole-5-methanethiol

Catalog No.
S3337968
CAS No.
20979-13-9
M.F
C4H6N2S
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-5-methanethiol

CAS Number

20979-13-9

Product Name

1H-Imidazole-5-methanethiol

IUPAC Name

1H-imidazol-5-ylmethanethiol

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C4H6N2S/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6)

InChI Key

CUJKQNHBJRVCET-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CS

Canonical SMILES

C1=C(NC=N1)CS

1H-Imidazole-5-methanethiol is a sulfur-containing derivative of imidazole, characterized by the presence of a thiol group (-SH) attached to the 5-position of the imidazole ring. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science. The imidazole ring itself is a planar five-membered heterocycle containing two nitrogen atoms, which contributes to its aromaticity and polarity. The presence of the methanethiol group enhances its reactivity and potential for forming metal complexes.

Due to its functional groups:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Metal Coordination: The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming complexes that are useful in catalysis and material science.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, which may have different biological activities.

1H-Imidazole-5-methanethiol exhibits notable biological activities:

  • Antimicrobial Properties: Compounds containing imidazole rings are known for their antimicrobial effects, making this derivative potentially useful in treating infections.
  • Antioxidant Activity: The thiol group can scavenge free radicals, contributing to its antioxidant properties.
  • Enzyme Inhibition: It may inhibit certain enzymes, potentially serving as a lead compound in drug development against various diseases.

The synthesis of 1H-Imidazole-5-methanethiol can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of imidazole with formaldehyde followed by reduction with thiols.
  • Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions that yield substituted imidazoles efficiently under mild conditions .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave energy to facilitate the formation of imidazole derivatives .

1H-Imidazole-5-methanethiol has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for antimicrobial and antioxidant therapies.
  • Agricultural Chemicals: It may be used in developing fungicides or herbicides owing to its biological properties.
  • Materials Science: Its ability to form metal complexes makes it useful in creating novel materials with specific electronic or optical properties.

Studies on the interactions of 1H-Imidazole-5-methanethiol with biological targets reveal significant insights:

  • Protein Binding: Research indicates that it can bind to specific proteins, affecting their function and stability.
  • Metal Ion Interaction: The compound's ability to coordinate with metal ions has been studied extensively, showing potential applications in catalysis and sensing technologies.

Several compounds share structural similarities with 1H-Imidazole-5-methanethiol. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1H-ImidazoleImidazoleBase structure; lacks thiol group
1H-Imidazole-2-thiol2-ThiolThiol at 2-position; different reactivity
1-MethylimidazoleMethylimidazoleMethyl substitution; alters polarity and solubility
2-MercaptoimidazoleMercaptoimidazoleThiol at 2-position; different biological activity

The presence of the methanethiol group at the 5-position distinguishes 1H-Imidazole-5-methanethiol from other imidazoles, enhancing its reactivity and potential applications.

XLogP3

0.2

Wikipedia

1H-imidazol-5-ylmethanethiol

Dates

Last modified: 07-26-2023

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